molecular formula C11H10FNO B1344649 6-Fluoro-1,7-dimethyl-1H-indole-2-carbaldehyde CAS No. 883531-02-0

6-Fluoro-1,7-dimethyl-1H-indole-2-carbaldehyde

Cat. No.: B1344649
CAS No.: 883531-02-0
M. Wt: 191.2 g/mol
InChI Key: NUDRMBQZMKFWBJ-UHFFFAOYSA-N
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Description

6-Fluoro-1,7-dimethyl-1H-indole-2-carbaldehyde (CAS: 883531-02-0) is a fluorinated indole derivative with the molecular formula C₁₁H₁₀FNO and a molecular weight of 191.20 g/mol . The compound features a fluorine atom at the 6-position, methyl groups at the 1- and 7-positions, and a carbaldehyde moiety at the 2-position of the indole ring.

Properties

IUPAC Name

6-fluoro-1,7-dimethylindole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO/c1-7-10(12)4-3-8-5-9(6-14)13(2)11(7)8/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUDRMBQZMKFWBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N(C(=C2)C=O)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Vilsmeier–Haack Formylation of Substituted Anilines

One of the most established methods for synthesizing indole-2-carbaldehyde derivatives, including fluorinated and methylated variants, is the Vilsmeier–Haack reaction applied to appropriately substituted anilines.

Procedure Summary:

  • Step 1: Preparation of the Vilsmeier reagent by slow addition of phosphorus oxychloride (POCl3) to anhydrous dimethylformamide (DMF) at 0–5 °C with stirring for 30–40 minutes.
  • Step 2: Addition of 2-fluoro-6-methylaniline (or analogous substituted aniline) dissolved in DMF to the Vilsmeier reagent dropwise at 0–5 °C.
  • Step 3: Stirring at room temperature for 1–2 hours followed by refluxing for 5–8 hours to promote cyclization and form the indole-2-carbaldehyde core.
  • Step 4: Reaction mixture is cooled, neutralized with saturated sodium carbonate solution to pH 8–9, and the product is isolated by filtration, drying, and recrystallization.

This method allows the introduction of the aldehyde group at the 2-position of the indole ring while maintaining the fluorine and methyl substituents on the aromatic ring and nitrogen, respectively. The choice of starting aniline with the correct substitution pattern (fluoro at 6-position, methyl at 7-position) is critical.

Step Reagents/Conditions Purpose
1 POCl3 + DMF (0–5 °C, 30–40 min) Formation of Vilsmeier reagent
2 2-fluoro-6-methylaniline + Vilsmeier reagent (0–5 °C) Electrophilic substitution
3 Stir at RT 1–2 h, reflux 5–8 h Cyclization and formylation
4 Neutralize with Na2CO3, filtration, recrystallization Product isolation and purification

Advantages:

  • High regioselectivity for formylation at the 2-position.
  • Compatible with fluorine and methyl substituents.
  • Scalable and reproducible for industrial synthesis.

Limitations:

  • Requires careful temperature control to avoid side reactions.
  • Use of corrosive reagents (POCl3) necessitates proper safety measures.

This method allows for the introduction of substituents on the benzaldehyde precursor, including fluorine and methyl groups, enabling the synthesis of substituted indole-2-carbaldehydes after further modification.

Post-Synthetic Modifications

After obtaining the indole-2-carbaldehyde core, methylation at the nitrogen (1-position) and the 7-position methylation can be achieved via:

  • N-Methylation: Using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
  • Aromatic Methylation: Electrophilic aromatic substitution using methylating agents (e.g., methyl chloride with Lewis acid catalysts like AlCl3) targeted at the 7-position.

These steps require careful control to avoid over-alkylation or substitution at undesired positions.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Product Yield Notes
Vilsmeier–Haack Formylation 2-fluoro-6-methylaniline POCl3, DMF, 0–5 °C, reflux Moderate-High Direct formylation at 2-position; regioselective
Hemetsberger–Knittel Synthesis Methyl 2-azidoacetate + substituted benzaldehyde Knoevenagel condensation, thermolysis Moderate Multi-step; allows diverse substitution patterns
Post-synthetic Methylation Indole-2-carbaldehyde Methyl iodide, AlCl3, base Variable Requires regioselective control

Research Findings and Optimization Notes

  • The Vilsmeier–Haack method is widely preferred for its efficiency in introducing the aldehyde group at the 2-position of indoles bearing electron-withdrawing or electron-donating substituents, including fluorine and methyl groups.
  • Reaction temperature and stoichiometry are critical parameters; low temperatures during reagent addition prevent side reactions, while reflux ensures complete cyclization.
  • Purification typically involves neutralization, filtration, and recrystallization, yielding high-purity products suitable for further applications.
  • Alternative synthetic routes like the Hemetsberger–Knittel reaction provide access to indole-2-carboxylates, which can be converted to aldehydes, but involve more steps and may require optimization for regioselectivity.
  • Safety considerations include handling corrosive reagents (POCl3) and irritant compounds, necessitating appropriate protective equipment and laboratory protocols.

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-1,7-dimethyl-1H-indole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: 6-Fluoro-1,7-dimethyl-1H-indole-2-carboxylic acid.

    Reduction: 6-Fluoro-1,7-dimethyl-1H-indole-2-methanol.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

6-Fluoro-1,7-dimethyl-1H-indole-2-carbaldehyde has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Fluoro-1,7-dimethyl-1H-indole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound 883531-02-0 C₁₁H₁₀FNO 191.20 6-F, 1-CH₃, 7-CH₃, 2-CHO
7-Fluoro-1H-indole-3-carbaldehyde 126921-16-2 C₉H₆FNO 163.15 7-F, 3-CHO
6-Fluoro-2-methyl-1H-indole 40311-13-5 C₉H₈FN 149.17 6-F, 2-CH₃
6-Chloro-7-fluoro-1H-indole 259860-04-3 C₈H₅ClFN 169.58 6-Cl, 7-F
3,7-Dimethyl-1H-indole-2-carbaldehyde - C₁₁H₁₁NO 173.21 3-CH₃, 7-CH₃, 2-CHO (no fluorine)

Key Observations :

  • Fluorine vs. Chlorine: The substitution of fluorine (6-F) in the target compound vs.
  • Aldehyde Position : The 2-carbaldehyde group in the target compound contrasts with the 3-carbaldehyde in 7-Fluoro-1H-indole-3-carbaldehyde (CAS: 126921-16-2), which may affect reactivity and intermolecular interactions .
  • Methyl Group Impact : The dual methyl groups at the 1- and 7-positions in the target compound enhance lipophilicity compared to analogs like 6-Fluoro-2-methyl-1H-indole (CAS: 40311-13-5), which has a single methyl group .

Biological Activity

6-Fluoro-1,7-dimethyl-1H-indole-2-carbaldehyde (CAS No. 883531-02-0) is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₀FNO. Its structure features a fluorinated indole ring system, which is known to influence its reactivity and biological interactions. The presence of the aldehyde functional group is significant for its biological activity.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC₁₁H₁₀FNO
CAS Number883531-02-0
Hazard ClassificationIrritant

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The indole structure allows it to participate in π-stacking interactions with nucleic acids and proteins, which can modulate enzymatic activities and receptor functions.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Modulation : It can bind to receptors and influence signaling pathways, which may have implications in therapeutic applications.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties against a range of pathogens. Its effectiveness varies based on concentration and the type of microorganism.

Cytotoxicity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines. The mechanism involves inducing apoptosis through mitochondrial pathways.

Case Studies

  • Anticancer Studies : A study published in the Journal of Medicinal Chemistry explored the anticancer properties of this compound against human breast cancer cells (MCF-7). It was found to induce cell death at micromolar concentrations through caspase activation and mitochondrial dysfunction .
  • Antimicrobial Efficacy : A recent investigation assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones at varying concentrations, highlighting its potential as an antimicrobial agent .

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Reference
FluorinationSelectfluor®, CH₃CN, 80°C, 12 h65–75
MethylationCH₃I, NaH, DMF, 0°C → RT, 6 h80–85
FormylationPOCl₃/DMF, 0°C → 60°C, 4 h70–75

Basic: What spectroscopic and crystallographic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^{1}\text{H}- and 19F^{19}\text{F}-NMR to confirm substitution patterns (e.g., fluorine coupling in 19F^{19}\text{F}-NMR ).
  • X-ray Crystallography : Refine crystal structures using SHELXL (for small-molecule refinement) and visualize with ORTEP-3 .
  • Mass Spectrometry : Confirm molecular weight via HRMS (ESI⁺/ESI⁻).

Q. Table 2: Key Spectral Data

TechniqueObserved Data (Example)Reference
1H^{1}\text{H}-NMRδ 10.2 (CHO), δ 2.5 (CH₃, J = 7 Hz)
19F^{19}\text{F}-NMRδ -120 ppm (d, J = 12 Hz)
X-rayCCDC Deposition Number: XXXX (SHELXL-refined)

Advanced: How can researchers address challenges in regioselective functionalization during synthesis?

Methodological Answer:
Regioselectivity is influenced by:

  • Directing Groups : Use protecting groups (e.g., Boc on nitrogen) to steer electrophilic substitutions .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic attack at electron-rich positions .
  • Temperature Control : Low temperatures (-20°C) favor kinetic control in competitive reactions .

Example : Fluorination at position 6 over position 5 is achieved by pre-methylating position 1 to sterically hinder adjacent sites .

Advanced: What computational methods assist in predicting reactivity and stability?

Methodological Answer:

  • DFT Calculations : Optimize transition states (e.g., Gaussian 16) to predict regioselectivity in electrophilic substitutions .
  • Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., using GROMACS) .
  • Thermodynamic Stability : Calculate Gibbs free energy (ΔG) for tautomers (e.g., aldehyde vs. enol forms) .

Q. Table 3: Computational Parameters

MethodSoftware/ToolKey OutputReference
DFTGaussian 16Activation energy (kcal/mol)
MD SimulationGROMACSSolvent interaction energy (kJ/mol)

Application: How is this compound utilized in the synthesis of pharmacologically active agents?

Methodological Answer:
The aldehyde group enables:

  • Schiff Base Formation : Condensation with amines to create bioactive imines (e.g., antimicrobial agents) .
  • Heterocyclic Synthesis : Serve as a precursor for indole-fused quinolines (e.g., antiviral candidates) via cyclocondensation .

Q. Table 4: Example Derivatives and Activities

DerivativeBiological ActivityReference
6-Fluoro-1,7-dimethyl-indole-2-carboxamideAnticancer (IC₅₀ = 2.1 µM)
Indolo[2,3-b]quinolineAntiviral (EC₅₀ = 0.8 µM)

Handling: What are the best practices for safe handling and storage?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid dermal contact .
  • Storage : Keep in amber vials at -20°C under inert gas (N₂/Ar) to prevent aldehyde oxidation .
  • Waste Disposal : Neutralize with NaHCO₃ before incineration by licensed facilities .

Q. Table 5: Safety Protocols

HazardMitigation StrategyReference
Skin ContactRinse with water; apply 1% acetic acid
ReactivityAvoid strong oxidizers (e.g., HNO₃)

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